molecular formula C19H16N2O2 B6092921 2-(3-Quinolin-8-yloxypropoxy)benzonitrile

2-(3-Quinolin-8-yloxypropoxy)benzonitrile

Cat. No.: B6092921
M. Wt: 304.3 g/mol
InChI Key: LHWBQCAXWLVOLZ-UHFFFAOYSA-N
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Description

2-(3-Quinolin-8-yloxypropoxy)benzonitrile is an organic compound that belongs to the class of nitriles It features a quinoline moiety linked to a benzonitrile group through a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Quinolin-8-yloxypropoxy)benzonitrile typically involves the reaction of 8-hydroxyquinoline with 3-chloropropyl benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the principles of green chemistry can be applied to optimize the synthesis process, such as using recyclable solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Quinolin-8-yloxypropoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Quinolin-8-yloxypropoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Quinolin-8-yloxypropoxy)benzonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and nitrile functionalities. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities compared to other benzonitrile derivatives .

Properties

IUPAC Name

2-(3-quinolin-8-yloxypropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c20-14-16-6-1-2-9-17(16)22-12-5-13-23-18-10-3-7-15-8-4-11-21-19(15)18/h1-4,6-11H,5,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWBQCAXWLVOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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